Levofloxacinhydrochlorid

Übersicht

Beschreibung

Levofloxacin Hydrochloride is a broad-spectrum antibiotic belonging to the fluoroquinolone drug class. It is the left-handed isomer of the medication ofloxacin and is used to treat a variety of bacterial infections, including acute bacterial sinusitis, pneumonia, urinary tract infections, and chronic bacterial prostatitis . It is available in various forms, including oral tablets, intravenous solutions, and eye drops .

Wissenschaftliche Forschungsanwendungen

Levofloxacin Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung verschiedener Antibiotika-Formulierungen eingesetzt.

5. Wirkmechanismus

Levofloxacin Hydrochlorid entfaltet seine antimikrobielle Wirkung durch Hemmung zweier wichtiger bakterieller Enzyme: DNA-Gyrase und Topoisomerase IV . Diese Enzyme sind entscheidend für die Replikation, Transkription und Reparatur bakterieller DNA. Durch die Hemmung dieser Enzyme verhindert Levofloxacin Hydrochlorid die bakterielle Zellteilung und führt zum Zelltod .

Ähnliche Verbindungen:

Ofloxacin: Das racemische Gemisch, aus dem Levofloxacin gewonnen wird.

Ciprofloxacin: Ein weiteres Fluorchinolon mit ähnlichem Wirkmechanismus.

Moxifloxacin: Ein Fluorchinolon der dritten Generation mit verbesserter Aktivität gegen grampositive Bakterien.

Vergleich:

Levofloxacin vs. Ofloxacin: Levofloxacin ist das S-(-)-Enantiomer von Ofloxacin und hat eine höhere Potenz und weniger Nebenwirkungen.

Levofloxacin vs. Ciprofloxacin: Beide haben ähnliche Wirkmechanismen, aber Levofloxacin hat ein breiteres Wirkungsspektrum.

Levofloxacin vs. Moxifloxacin: Moxifloxacin hat eine bessere Aktivität gegen grampositive Bakterien, aber Levofloxacin ist effektiver gegen gramnegative Bakterien.

Levofloxacin Hydrochlorid zeichnet sich durch seine hohe Potenz, sein breites Wirkungsspektrum und seine relativ geringe Inzidenz von Nebenwirkungen im Vergleich zu anderen Fluorchinolonen aus .

Wirkmechanismus

Target of Action

Levofloxacin hydrochloride primarily targets DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential bacterial enzymes that maintain the superhelical structure of DNA and are required for DNA replication and transcription, DNA repair, recombination, and transposition .

Mode of Action

Levofloxacin hydrochloride, being a fluoroquinolone antibiotic, inhibits these enzymes, thereby inhibiting the relaxation of supercoiled DNA and promoting the breakage of double-stranded DNA . This interaction with its targets leads to the inhibition of bacterial cell division and growth .

Biochemical Pathways

By inhibiting DNA gyrase and topoisomerase IV, Levofloxacin hydrochloride disrupts various biochemical pathways in the bacteria, including DNA replication, transcription, and repair. This disruption affects the downstream effects of these pathways, leading to the death of the bacteria .

Pharmacokinetics

Levofloxacin hydrochloride exhibits a linear pharmacokinetic profile, with rapid and complete absorption. It is widely distributed throughout the body, penetrating well into most body tissues and fluids . Levofloxacin hydrochloride is minimally metabolized in the liver and is primarily excreted unchanged in the urine through glomerular filtration and tubular secretion .

Result of Action

The molecular and cellular effects of Levofloxacin hydrochloride’s action include the inhibition of bacterial cell division and growth, leading to bacterial cell death. This results in the effective treatment of infections caused by susceptible bacteria .

Action Environment

The action, efficacy, and stability of Levofloxacin hydrochloride can be influenced by various environmental factors. For instance, the presence of certain ions in the environment can affect the absorption of Levofloxacin hydrochloride . Additionally, the pH of the environment can influence the solubility and hence the bioavailability of Levofloxacin hydrochloride .

Biochemische Analyse

Biochemical Properties

Levofloxacin hydrochloride interacts with DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication . It inhibits the relaxation of supercoiled DNA and promotes breakage of double-stranded DNA . This interaction disrupts bacterial DNA replication and transcription, leading to cell death .

Cellular Effects

Levofloxacin hydrochloride has a significant impact on various types of bacterial cells. It is highly active against both Gram-negative and Gram-positive bacteria . It disrupts the normal function of bacterial cells by inhibiting DNA replication, which leads to cell death .

Molecular Mechanism

The molecular mechanism of action of Levofloxacin hydrochloride involves the inhibition of bacterial topoisomerase IV and DNA gyrase (topoisomerase II), enzymes required for DNA replication, transcription, repair, and recombination .

Temporal Effects in Laboratory Settings

The effects of Levofloxacin hydrochloride in laboratory settings have been observed over time. It has been reported that all of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .

Metabolic Pathways

Levofloxacin hydrochloride is primarily excreted by the kidneys, with renal clearance ranging from 5.76-8.52 L/h . This indicates that Levofloxacin hydrochloride is involved in renal metabolic pathways. Detailed information on the specific metabolic pathways and enzymes or cofactors that Levofloxacin hydrochloride interacts with was not found in the current search results.

Transport and Distribution

Levofloxacin hydrochloride is widely distributed in the body, with an average volume of distribution following oral administration between 1.09-1.26 L/kg . Concentrations in many tissues and fluids may exceed those observed in plasma .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Levofloxacin Hydrochlorid beinhaltet die Kondensation von Levofloxacincarbonsäure mit N-Methylpiperazin in einem Lösungsmittel. Das Kondensat wird dann mit Salzsäure angesäuert, um Levofloxacin Hydrochlorid zu erhalten . Dieses Verfahren erfordert keinen Katalysator, wodurch der Prozess einfacher und kontrollierbarer wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Synthese von Levofloxacin Hydrochlorid in der Regel die folgenden Schritte:

- Kondensation von Levofloxacincarbonsäure mit N-Methylpiperazin.

- Ansäuern des Kondensats mit Salzsäure.

- Kristallisation und Reinigung, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Levofloxacin Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Levofloxacin kann zu Levofloxacin-N-oxid oxidiert werden.

Reduktion: Reduktionsreaktionen sind weniger verbreitet, können aber unter bestimmten Bedingungen auftreten.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung des Piperazinrings.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid wird häufig als Oxidationsmittel verwendet.

Substitution: Verschiedene Nukleophile können unter kontrollierten Bedingungen verwendet werden, um den Piperazinring zu substituieren.

Hauptprodukte:

Oxidation: Levofloxacin-N-oxid.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Ofloxacin: The racemic mixture from which Levofloxacin is derived.

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action.

Moxifloxacin: A third-generation fluoroquinolone with enhanced activity against gram-positive bacteria.

Comparison:

Levofloxacin vs. Ofloxacin: Levofloxacin is the S-(-) enantiomer of ofloxacin and has higher potency and fewer side effects.

Levofloxacin vs. Ciprofloxacin: Both have similar mechanisms of action, but Levofloxacin has a broader spectrum of activity.

Levofloxacin vs. Moxifloxacin: Moxifloxacin has better activity against gram-positive bacteria, but Levofloxacin is more effective against gram-negative bacteria.

Levofloxacin Hydrochloride stands out due to its high potency, broad spectrum of activity, and relatively lower incidence of side effects compared to other fluoroquinolones .

Eigenschaften

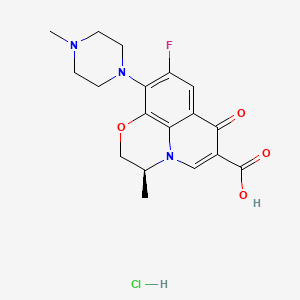

IUPAC Name |

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432709 | |

| Record name | Levofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177325-13-2, 138199-71-0 | |

| Record name | Levofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177325-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177325132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrochloride (1:1), (3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTN0D03VRZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.